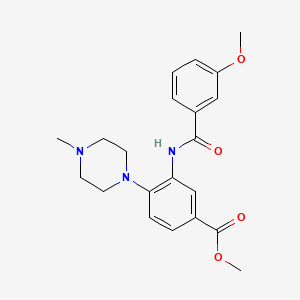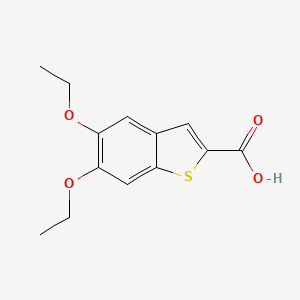
Tibenelast
描述
替贝拉斯特是一种口服活性磷酸二酯酶抑制剂,已在研究中被用于潜在的支气管扩张剂。 它因其能够抑制参与环腺苷酸 (cAMP) 分解的特定酶而闻名,cAMP 在各种生理过程中起着至关重要的作用 .
准备方法
替贝拉斯特的合成涉及多个步骤,从核心结构的制备开始。该化合物通常通过一系列有机反应合成,包括酯化和环化。工业生产方法通常涉及优化这些反应以实现高产率和纯度。 合成路线和反应条件的具体细节是专有的,可能因制造商而异 .
化学反应分析
替贝拉斯特会经历各种化学反应,包括:
氧化: 替贝拉斯特在特定条件下可以被氧化形成相应的氧化产物。
还原: 还原反应可以将替贝拉斯特转化为其还原形式。
取代: 替贝拉斯特可以与各种试剂发生取代反应,导致形成不同的衍生物。
这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 形成的主要产物取决于所用的具体反应条件和试剂 .
科学研究应用
化学: 用作研究磷酸二酯酶抑制的模型化合物。
生物学: 研究其对涉及 cAMP 的细胞信号通路的影响。
医学: 由于其支气管扩张特性,已被探索为治疗哮喘等呼吸系统疾病的潜在治疗方法。
作用机制
替贝拉斯特通过抑制磷酸二酯酶,特别是靶向 cAMP 的分解来发挥作用。通过阻止 cAMP 的降解,替贝拉斯特增强了依赖该分子的信号通路。这会导致各种生理效应,包括支气管扩张和炎症反应的调节。 涉及的分子靶点和通路包括 cAMP 依赖性蛋白激酶 (PKA) 通路 .
相似化合物的比较
替贝拉斯特由于其特定的活性特征和效力,在磷酸二酯酶抑制剂中是独特的。类似的化合物包括:
茶碱: 另一种用作支气管扩张剂的磷酸二酯酶抑制剂。
氨茶碱: 茶碱的衍生物,具有类似的支气管扩张作用。
罗利普兰: 一种选择性的磷酸二酯酶-4 抑制剂,具有抗炎特性。
属性
CAS 编号 |
97852-72-7 |
|---|---|
分子式 |
C13H14O4S |
分子量 |
266.31 g/mol |
IUPAC 名称 |
5,6-diethoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H14O4S/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI 键 |
PDUXMHXBBXXJFQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC |
规范 SMILES |
CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC |
外观 |
Solid powder |
Key on ui other cas no. |
97852-72-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
5,6-diethoxybenzo(b)thiophene-2-carboxylic acid LY 186655 LY-186655 tibenclast tibenelast tibenelast sodium |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
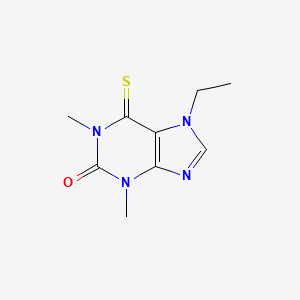
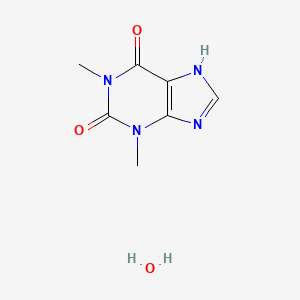
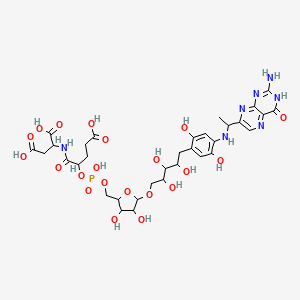
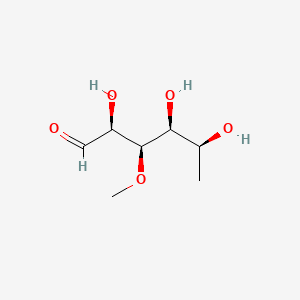
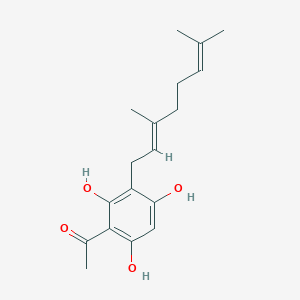
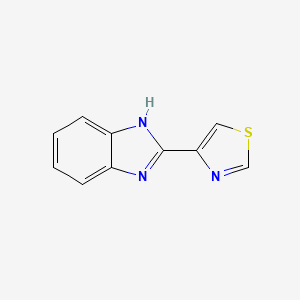
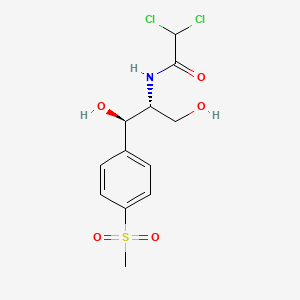
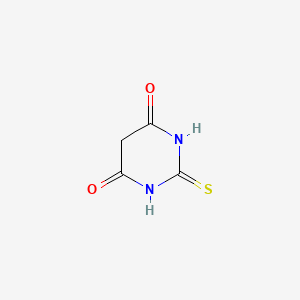
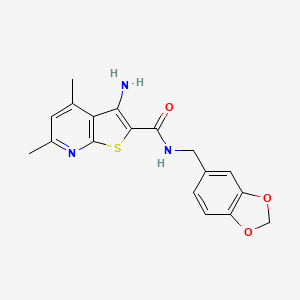
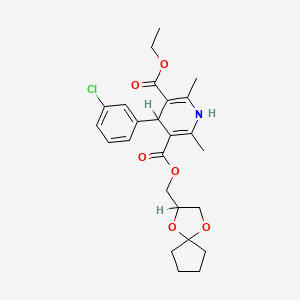
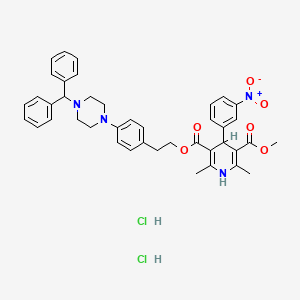
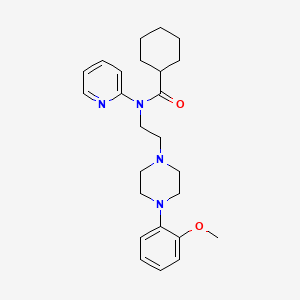
![N-[4-[3-[[6-(methanesulfonamido)quinolin-2-yl]methyl-methylamino]propoxy]phenyl]methanesulfonamide](/img/structure/B1682270.png)
